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Compound of Interest

Compound Name: (R)-Propranolol-d7

Cat. No.: B602721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of (R)-Propranolol-d7, an isotopically labeled version of the widely used beta-blocker, (R)-

Propranolol. This document details the synthetic pathways, experimental protocols, and

analytical data necessary for its preparation and quality control. (R)-Propranolol-d7 is a critical

internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in

complex biological matrices.

Physicochemical Properties and Characterization
Data
(R)-Propranolol-d7 is the deuterated form of (R)-Propranolol where seven hydrogen atoms on

the naphthalene ring have been replaced by deuterium. This isotopic labeling minimally affects

the compound's chemical properties while significantly altering its mass, making it an ideal

internal standard for mass spectrometry-based assays.

Table 1: Physicochemical Properties of (R)-Propranolol-d7
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Property Value Reference

IUPAC Name

(2R)-1-(isopropylamino)-3-

(naphthalen-1-yloxy-

2,3,4,5,6,7,8-d7)propan-2-ol

[1]

CAS Number 1346617-25-1 [2]

Molecular Formula C₁₆H₁₄D₇NO₂ [1]

Molecular Weight 266.4 g/mol [1]

Appearance Solid [1]

Purity ≥99% deuterated forms (d₁-d₇) [1]

Table 2: Analytical Characterization Data of (R)-Propranolol-d7

Analysis Observed Data

Mass Spectrometry (ESI-MS) m/z 267.2 [M+H]⁺

¹H NMR (DMSO-d₆)

Spectral data consistent with the structure,

showing the absence of signals in the aromatic

region corresponding to the deuterated

positions.

¹³C NMR (DMSO-d₆) Spectral data consistent with the structure.

Chiral Purity (HPLC) >98% ee

Synthesis of (R)-Propranolol-d7
The synthesis of (R)-Propranolol-d7 can be achieved through a multi-step process involving

the preparation of the chiral intermediate, (R)-glycidyl 1-naphthyl ether, followed by deuteration

of the naphthalene ring and subsequent reaction with isopropylamine.

Synthetic Pathway
The overall synthetic pathway is depicted below. The key steps involve the synthesis of the

racemic glycidyl ether, its chiral resolution, deuteration, and finally, the introduction of the
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isopropylamine side chain.

Step 1: Synthesis of Racemic Glycidyl Ether

Step 2: Chiral Resolution Step 3: Deuteration

Step 4: Amination
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Kinetic Resolution (R)-Glycidyl
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H-D Exchange
(e.g., D₂SO₄/D₂O)

(R)-Propranolol-d7Isopropylamine

Click to download full resolution via product page

Caption: Synthetic pathway for (R)-Propranolol-d7.

Experimental Protocols
Step 1: Synthesis of Racemic Glycidyl 1-Naphthyl Ether

This synthesis is based on the Williamson ether synthesis.

Materials: 1-Naphthol, epichlorohydrin, sodium hydroxide (NaOH), and a phase-transfer

catalyst (e.g., tetrabutylammonium bromide).

Procedure:

Dissolve 1-naphthol in a suitable organic solvent (e.g., toluene).

Add an aqueous solution of NaOH and the phase-transfer catalyst.

Add epichlorohydrin dropwise to the mixture at room temperature.

Stir the reaction mixture vigorously for several hours until the reaction is complete

(monitored by TLC).
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium

sulfate.

Evaporate the solvent under reduced pressure to obtain the crude racemic glycidyl 1-

naphthyl ether. The product can be purified by column chromatography.

Step 2: Chiral Resolution of Glycidyl 1-Naphthyl Ether

The racemic mixture is resolved to obtain the desired (R)-enantiomer.

Method: Preparative chiral High-Performance Liquid Chromatography (HPLC) is a common

method for enantiomeric separation.[3]

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Amylose or

Cellulose derivatives), is used.[3]

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine

modifier (e.g., diethylamine) is typically used.[3] The exact ratio is optimized to achieve

baseline separation of the enantiomers.

Procedure:

Dissolve the racemic glycidyl 1-naphthyl ether in the mobile phase.

Inject the solution onto the preparative chiral HPLC system.

Collect the fraction corresponding to the (R)-enantiomer.

Evaporate the solvent to obtain the enantiomerically pure (R)-glycidyl 1-naphthyl ether.

The enantiomeric excess (ee) should be determined by analytical chiral HPLC.

Step 3: Deuteration of (R)-Glycidyl 1-Naphthyl Ether

Acid-catalyzed hydrogen-deuterium exchange is employed to introduce deuterium onto the

naphthalene ring.

Materials: (R)-Glycidyl 1-naphthyl ether, deuterated sulfuric acid (D₂SO₄), and deuterium

oxide (D₂O).
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Procedure:

Dissolve (R)-glycidyl 1-naphthyl ether in D₂O.

Carefully add a catalytic amount of D₂SO₄.

Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the H-

D exchange. The progress of deuteration can be monitored by ¹H NMR by observing the

disappearance of the aromatic proton signals.

After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃).

Extract the deuterated product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

evaporate the solvent to yield (R)-glycidyl 1-naphthyl-d7 ether.

Step 4: Synthesis of (R)-Propranolol-d7

The final step involves the ring-opening of the deuterated epoxide with isopropylamine.

Materials: (R)-Glycidyl 1-naphthyl-d7 ether, isopropylamine.

Procedure:

Dissolve (R)-glycidyl 1-naphthyl-d7 ether in a suitable solvent such as ethanol or

isopropanol.

Add an excess of isopropylamine to the solution.

Heat the reaction mixture under reflux for several hours until the starting material is

consumed (monitored by TLC).

Cool the reaction mixture and evaporate the solvent and excess isopropylamine under

reduced pressure.

The crude (R)-Propranolol-d7 can be purified by recrystallization from a suitable solvent

system (e.g., hexane/ethyl acetate) to afford the final product as a solid.
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Characterization Workflow
A systematic workflow is essential to confirm the identity, purity, and isotopic enrichment of the

synthesized (R)-Propranolol-d7.

Molecular Weight and Isotopic Enrichment Structural Confirmation and Deuteration Pattern Enantiomeric Purity

Synthesized
(R)-Propranolol-d7

Mass Spectrometry (MS) NMR Spectroscopy Chiral HPLC

Final Characterized
Product

Click to download full resolution via product page

Caption: Workflow for the characterization of (R)-Propranolol-d7.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of (R)-Propranolol-d7 and to

determine the extent of deuterium incorporation. High-resolution mass spectrometry (HRMS)

can provide the exact mass, confirming the elemental composition. The mass spectrum of

deuterated propranolol will show a molecular ion peak at m/z 267.2 for [M+H]⁺, corresponding

to the incorporation of seven deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the final

compound. In the ¹H NMR spectrum of (R)-Propranolol-d7, the signals corresponding to the

protons on the naphthalene ring will be absent or significantly diminished, confirming

successful deuteration. The remaining signals for the propanolamine side chain should be

consistent with the structure of propranolol. ¹³C NMR will show the characteristic signals for the

carbon skeleton.
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Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is essential to verify the enantiomeric purity of the final product. Using the same

chiral column and conditions as in the resolution step, a single peak corresponding to the (R)-

enantiomer should be observed. The enantiomeric excess (ee) should be calculated to be

greater than 98% to ensure the suitability of the material as a chiral internal standard.

Conclusion
This technical guide outlines a robust methodology for the synthesis and comprehensive

characterization of (R)-Propranolol-d7. The described synthetic route, involving chiral

resolution and subsequent deuteration, provides a reliable means of producing this valuable

analytical standard. The detailed characterization workflow ensures the final product's identity,

purity, and isotopic enrichment, making it a dependable tool for researchers and professionals

in drug development and pharmacokinetic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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